methyl 7-(3-(4-(methylsulfonyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Description
Methyl 7-(3-(4-(methylsulfonyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C21H24N2O5S and its molecular weight is 416.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins, thereby alleviating inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway. By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins and leukotrienes, key mediators of inflammation . This results in a decrease in inflammation and associated symptoms.
Pharmacokinetics
In silico prediction of physicochemical properties, ADME, and drug-likeness profiles were also studied for these compounds .
Result of Action
The result of the compound’s action is a reduction in inflammation. By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins, thereby alleviating inflammation . Some compounds have shown good anti-inflammatory activity and were found to be safe regarding ulcerogenic liability .
Properties
IUPAC Name |
methyl 7-[3-(4-methylsulfonylphenyl)propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-28-21(25)23-12-11-16-6-7-18(13-17(16)14-23)22-20(24)10-5-15-3-8-19(9-4-15)29(2,26)27/h3-4,6-9,13H,5,10-12,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVRQUSVVVGZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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